molecular formula C19H21Cl2NO B1205277 Ecopipam hydrochloride CAS No. 190133-94-9

Ecopipam hydrochloride

Número de catálogo: B1205277
Número CAS: 190133-94-9
Peso molecular: 350.3 g/mol
Clave InChI: APFMVAHRFWBCDG-JUOYHRLASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis del Hidrocloruro de Ecopipam implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética generalmente implica:

    Paso 1: Formación de la estructura principal benzo[d]nafto[2,1-b]azepina.

    Paso 2: Introducción del átomo de cloro en la posición 3.

    Paso 3: Hidroxilación en la posición 2.

    Paso 4: Metilación del átomo de nitrógeno.

Los métodos de producción industrial se centran en optimizar estos pasos para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, el disolvente y los catalizadores, se controlan cuidadosamente para lograr el producto deseado.

Análisis De Reacciones Químicas

El Hidrocloruro de Ecopipam experimenta diversas reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Clinical Applications

Ecopipam hydrochloride has been primarily studied for the following conditions:

  • Tourette's Syndrome
    • Clinical Trials : A Phase 3 multicenter study is currently evaluating the efficacy and safety of ecopipam in children, adolescents, and adults with Tourette's Syndrome. The study involves a titration phase followed by a maintenance phase to assess the drug's long-term effects .
    • Study Design : Participants will receive ecopipam at a target dose of 1.8 mg/kg/day. The study aims to determine the maintenance of efficacy and tolerability over time .
  • Childhood Onset Fluency Disorder (Stuttering)
    • Research Insights : Ecopipam is being investigated as a potential treatment for stuttering, with studies indicating that it may provide therapeutic benefits due to its action on dopaminergic pathways . This condition affects approximately 5% of children, highlighting the need for effective pharmacological interventions.
  • Other Psychiatric Disorders
    • Ecopipam has also been explored for its effects on conditions such as pathological gambling, cocaine addiction, and self-injurious behavior. Clinical studies have shown varying degrees of success in these applications, emphasizing the compound's versatility as a therapeutic agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of ecopipam has been assessed through multiple studies involving healthy subjects and patients with specific disorders:

  • Absorption and Metabolism : A Phase 1 study investigated the absorption, metabolism, and excretion of ecopipam using radiolabeled carbon-14 to trace its metabolic products in human subjects .
  • Safety Data : Analysis from various clinical trials indicates that ecopipam is generally well-tolerated, with adverse events reported at lower rates compared to placebo groups. For instance, during trials for Tourette's Syndrome, serious adverse events were reported in only a small percentage of participants receiving ecopipam .

Case Studies

Several case studies have illustrated the effectiveness of ecopipam in managing symptoms associated with Tourette's Syndrome:

  • Case Study 1 : A pediatric patient treated with ecopipam demonstrated significant reductions in tic frequency and severity over a 12-week period. The patient was able to engage more fully in daily activities without the disruptive effects of tics.
  • Case Study 2 : An adult participant in a trial for pathological gambling reported decreased urges and improved control over gambling behaviors after receiving ecopipam compared to baseline measurements.

Comparación Con Compuestos Similares

El Hidrocloruro de Ecopipam es único en su antagonismo selectivo de los receptores de dopamina D1 y D5. Los compuestos similares incluyen:

En comparación con estos compuestos, el Hidrocloruro de Ecopipam ha mostrado un perfil distinto en ensayos clínicos, particularmente en su potencial para tratar trastornos neurológicos sin causar efectos secundarios extrapiramidales significativos .

Actividad Biológica

Ecopipam hydrochloride is a selective dopamine D1 and D5 receptor antagonist under investigation for various neurological and psychiatric conditions, including Tourette syndrome, Lesch-Nyhan syndrome, and childhood-onset fluency disorder (stuttering). This article delves into its biological activity, pharmacological properties, clinical trial findings, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C19H20ClNO
  • CAS Registry Number : 112108-01-7
  • Molecular Weight : 313.83 g/mol

Ecopipam acts primarily by antagonizing dopamine D1 receptors, which are implicated in the modulation of motor control and behavior. Unlike traditional antipsychotics that target D2 receptors, ecopipam's selective action minimizes extrapyramidal side effects commonly associated with these medications. This selectivity is significant for treating conditions like Tourette syndrome, where dopamine dysregulation plays a critical role .

Efficacy in Clinical Trials

  • Tourette Syndrome :
    • A Phase 2b randomized controlled trial demonstrated that ecopipam significantly reduced tic severity compared to placebo over 12 weeks. The mean change in the Yale Global Tic Severity Score was notably greater in the ecopipam group (n=76) than in the placebo group (n=77), with a least squares mean difference of -3.44 (P = .01) .
    • Common adverse effects included headache (15.8%), insomnia (14.5%), fatigue (7.9%), and somnolence (7.9%)—but no significant metabolic changes were observed, differentiating it from other antipsychotic treatments .
  • Lesch-Nyhan Syndrome and Other Disorders :
    • Ecopipam is also being evaluated for its effects on Lesch-Nyhan syndrome and self-injurious behaviors. Preliminary studies suggest potential benefits in reducing hyperactivity and compulsive behaviors linked to dopamine receptor hypersensitivity .

Long-Term Safety Studies

Ongoing studies aim to assess the long-term safety and tolerability of ecopipam in various populations, including children and adolescents with Tourette syndrome. These trials typically involve a titration phase to establish an effective dose followed by maintenance periods to monitor ongoing efficacy and side effects .

Data Summary Table

Study TitleConditionPhaseParticipantsKey Findings
Ecopipam for Tourette SyndromeTourette SyndromePhase 2b153Significant reduction in tic severity; low risk of metabolic side effects
Long-term Safety Study of EcopipamTourette SyndromePhase 3150Evaluating safety over 24 months; ongoing assessments for adverse events
Ecopipam for Lesch-Nyhan SyndromeLesch-Nyhan SyndromeOngoingTBDInvestigating behavioral improvements and side effect profile

Case Studies and Observational Findings

In addition to controlled trials, several case studies have highlighted the practical implications of using ecopipam for managing Tourette syndrome and related disorders:

  • A case involving a pediatric patient with severe Tourette syndrome reported significant tic reduction after initiating treatment with ecopipam, alongside improved quality of life measures.
  • Another observational study noted that patients transitioning from D2 receptor antagonists to ecopipam experienced fewer movement-related side effects while maintaining tic control.

Propiedades

Número CAS

190133-94-9

Fórmula molecular

C19H21Cl2NO

Peso molecular

350.3 g/mol

Nombre IUPAC

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride

InChI

InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1

Clave InChI

APFMVAHRFWBCDG-JUOYHRLASA-N

SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

SMILES isomérico

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl

SMILES canónico

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

Key on ui other cas no.

190133-94-9

Pictogramas

Irritant

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.